molecular formula C11H12ClN3O3S3 B3008793 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2176152-18-2

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B3008793
CAS No.: 2176152-18-2
M. Wt: 365.87
InChI Key: ZKVWNSLXKYAQCP-UHFFFAOYSA-N
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Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C11H12ClN3O3S3 and its molecular weight is 365.87. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Spectral Analysis

1,3,4-Oxadiazole bearing compounds, including derivatives of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, have garnered interest due to their biological activities. These compounds have been synthesized and analyzed using modern spectroscopic techniques. They were evaluated against the butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies to assess their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial and Antibacterial Studies

Another study focused on N-substituted derivatives of this compound, investigating their antibacterial activity. The synthesized compounds were tested against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (Khalid et al., 2016).

Anticancer Potential

A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the compound , evaluated them as anticancer agents. The synthesized compounds showed promising results against certain cancer cell lines, indicating potential anticancer properties (Rehman et al., 2018).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, closely related to the compound , revealed anti-tobacco mosaic virus activity in some compounds, suggesting potential antiviral applications (Chen et al., 2010).

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S3/c12-9-1-2-10(20-9)21(16,17)15-5-3-8(4-6-15)18-11-14-13-7-19-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWNSLXKYAQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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